1P-ETH-LAD is classified as a new psychoactive substance (NPS) and is often encountered in research contexts as well as recreational use. It is categorized under psychedelics due to its effects on perception, mood, and cognition. The compound is typically administered orally and has been noted for its potency, with effective doses reported between 20 to 150 micrograms .
The synthesis of 1P-ETH-LAD can be approached through various chemical methods. The most common synthetic route involves the modification of ETH-LAD by introducing a propionyl group at the nitrogen position. This can be achieved via acylation reactions where propionic anhydride or propionyl chloride is reacted with ETH-LAD in the presence of a base such as triethylamine.
The synthesis process typically includes:
1P-ETH-LAD has a molecular formula of C₂₃H₃₁N₃O₂, with a molar mass of approximately 367.5 g/mol. Its structure features a complex arrangement typical of lysergamides, including:
The molecular structure can be represented in various formats, including SMILES notation and three-dimensional models for computational analysis .
1P-ETH-LAD undergoes several chemical reactions typical for lysergamides:
The mechanism of action for 1P-ETH-LAD primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and synaptic activity, resulting in psychedelic effects such as visual distortions and altered states of consciousness.
Research indicates that the pharmacodynamics may vary slightly from those of LSD due to structural differences, particularly in how the propionyl group affects receptor binding affinity and efficacy .
1P-ETH-LAD exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to light or moisture over extended periods .
1P-ETH-LAD has garnered interest in both research and therapeutic contexts:
As research continues, 1P-ETH-LAD may provide insights into both the therapeutic potential of psychedelics and their underlying mechanisms within the brain .
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.:
CAS No.: 8028-48-6